Naphthalene-2,7-dicarbaldehyde is an organic compound with the molecular formula and a molecular weight of 184.19 g/mol. It is characterized by the presence of two aldehyde functional groups attached to a naphthalene ring at the 2 and 7 positions. This compound is significant in various scientific applications, particularly in organic synthesis and materials science.
Naphthalene-2,7-dicarbaldehyde can be sourced from chemical suppliers and research institutions. It is often utilized in laboratory settings for research purposes, including the synthesis of complex organic molecules and polymers. The compound is cataloged under the CAS number 19800-49-8, which is useful for identification in chemical databases.
Naphthalene-2,7-dicarbaldehyde falls under the category of polycyclic aromatic compounds due to its naphthalene structure. It is classified as an aldehyde because of the presence of two carbonyl groups (-CHO). The compound exhibits properties typical of both aromatic compounds and aldehydes, making it versatile for various chemical reactions.
Naphthalene-2,7-dicarbaldehyde can be synthesized through several methods, primarily involving the oxidation of naphthalene derivatives. One common approach includes:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The structure of naphthalene-2,7-dicarbaldehyde consists of a fused bicyclic system with two aldehyde groups positioned ortho to each other on the naphthalene ring. The canonical SMILES representation is C1=CC2=C(C=C(C=C2)C=O)C(=C1)C=O
, which illustrates the connectivity of atoms within the molecule.
Naphthalene-2,7-dicarbaldehyde participates in various chemical reactions typical for aldehydes, including:
Technical details such as reaction conditions (solvent, temperature) and stoichiometry are essential for these transformations.
The mechanism of action for reactions involving naphthalene-2,7-dicarbaldehyde typically involves nucleophilic attack on the electrophilic carbonyl carbon by nucleophiles (e.g., amines or alcohols).
This process is vital for understanding how naphthalene-2,7-dicarbaldehyde functions in synthetic pathways.
Naphthalene-2,7-dicarbaldehyde typically appears as a solid at room temperature. Specific physical properties include:
The chemical properties include:
Relevant data regarding solubility and reactivity conditions are critical for practical applications in laboratories.
Naphthalene-2,7-dicarbaldehyde has several scientific uses:
These applications highlight the versatility and importance of naphthalene-2,7-dicarbaldehyde in various fields of research and industry.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1